Cas no 52916-96-8 ((1S,4aR,5R,7S,7aS)-1-(beta-D-glucopyranosyloxy)-5-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl acetate)

(1S,4aR,5R,7S,7aS)-1-(beta-D-glucopyranosyloxy)-5-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl acetate structure
52916-96-8 structure
Nom du produit:(1S,4aR,5R,7S,7aS)-1-(beta-D-glucopyranosyloxy)-5-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl acetate
Numéro CAS:52916-96-8
Le MF:C17H26O10
Mégawatts:390.382346630096
CID:1580269
PubChem ID:179611

(1S,4aR,5R,7S,7aS)-1-(beta-D-glucopyranosyloxy)-5-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl acetate Propriétés chimiques et physiques

Nom et identifiant

    • (1S,4aR,5R,7S,7aS)-1-(beta-D-glucopyranosyloxy)-5-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl acetate
    • beta-D-Glucopyranoside, (1S,4aR,5R,7S,7aS)-7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-5-hydroxy-7-methylcyclopenta(c)pyran-1-yl
    • beta-D-glucopyranoside, (1S,4aR,5R,7S,7aS)-7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-5-hydroxy-7-methylcyclopenta[c]pyran-1-yl
    • [(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate
    • 52916-96-8
    • [(1S,4Ar,5R,7S,7aS)-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate
    • beta-D-Glucopyranoside, 7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-5-hydroxy-7-methylcyclopenta(c)pyran-1-yl, (1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha))-
    • Ajugoside
    • Piscine à noyau: InChI=1S/C17H26O10/c1-7(19)27-17(2)5-9(20)8-3-4-24-15(11(8)17)26-16-14(23)13(22)12(21)10(6-18)25-16/h3-4,8-16,18,20-23H,5-6H2,1-2H3
    • La clé Inchi: FLOXQRMTDDOZKF-UHFFFAOYSA-N
    • Sourire: CC(=O)OC1(C)CC(O)C2C=COC(OC3OC(CO)C(O)C(O)C3O)C12 |c:10|

Propriétés calculées

  • Qualité précise: 390.15259702g/mol
  • Masse isotopique unique: 390.15259702g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 5
  • Nombre de récepteurs de liaison hydrogène: 10
  • Comptage des atomes lourds: 27
  • Nombre de liaisons rotatives: 5
  • Complexité: 596
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 6
  • Nombre non défini de stéréocentres atomiques: 3
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 155Ų
  • Le xlogp3: -0.823

(1S,4aR,5R,7S,7aS)-1-(beta-D-glucopyranosyloxy)-5-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl acetate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TargetMol Chemicals
T29791-5 mg
Ajugoside
52916-96-8 98%
5mg
¥ 7,000 2023-07-11
TargetMol Chemicals
T29791-5mg
Ajugoside
52916-96-8 98%
5mg
¥ 7000 2023-09-15
TargetMol Chemicals
T29791-25mg
Ajugoside
52916-96-8
25mg
¥ 10600 2024-07-20

(1S,4aR,5R,7S,7aS)-1-(beta-D-glucopyranosyloxy)-5-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl acetate Littérature connexe

Fournisseurs recommandés
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:52916-96-8)Ajugoside
TBW00437
Pureté:>98%
Quantité:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prix ($):Enquête